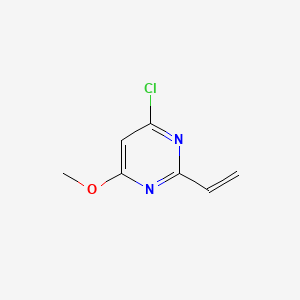![molecular formula C7H4ClN3O B567254 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1256162-94-3](/img/structure/B567254.png)
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine derivatives are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide . The reaction employs a copper salt with a ligand quinine derivative (L), achieving the formation of a new C–C (sp)/(sp3) bond in the absence of any Pd species .Molecular Structure Analysis
The molecular formula of 5-Chloropyrazolo[1,5-a]pyrimidine is C6H4ClN3 . It has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis
A one-step synthesis of diversely substituted pyrazolo [1,5- a ]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloropyrazolo[1,5-a]pyrimidine is 153.57 g/mol . It has a XLogP3-AA value of 1.3 , which is a measure of its lipophilicity.Scientific Research Applications
PI3Kδ Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives have been developed as a novel series of selective PI3Kδ inhibitors . PI3Kδ is a lipid kinase that participates in vital cellular processes such as cell proliferation, growth, migration, and cytokine production . Due to its high expression in many human cells and involvement in metabolism regulation, embryogenesis, and glucose homeostasis, inhibiting PI3Kδ is considered a promising therapeutic strategy for treating inflammatory and autoimmune diseases .
Anti-Inflammatory Therapy
The compound CPL302415, a derivative of pyrazolo[1,5-a]pyrimidine, has shown high activity and selectivity as a PI3Kδ inhibitor . It has an IC50 value of 18 nM for PI3Kδ and good selectivity for PI3Kδ relative to other PI3K isoforms . This makes it a potential candidate for clinical trials in systemic lupus erythematosus (SLE) treatment .
Cancer Treatment
Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer . They can be optimized at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .
Treatment of Viral Diseases
In addition to cancer, pyrazolo[1,5-a]pyrimidines also show potential in the treatment of viral diseases . The versatility of their structure allows for the development of a wide range of pharmacologically active compounds .
Synthesis of Benzimidazole Derivatives
The pyrazolo[1,5-a]pyrimidine core can be used to synthesize a library of benzimidazole derivatives . These derivatives represent a collection of new, potent, active, and selective inhibitors of PI3Kδ .
Development of New Pharmacophores
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications . This versatility makes them a valuable tool in the development of new pharmacophores for potential drugs .
Mechanism of Action
To investigate its mechanism of action, cell cycle analysis of compound 4 was conducted and showed that it induced cell cycle arrest at G2/M phase and apoptosis in HOP-92 cells . In correlation with the previous results, caspase-3 activation was tested and illustrated elevation in its concentration by nearly 14 folds than control .
Safety and Hazards
Future Directions
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This opens up possibilities for future research and development of new compounds with potential applications in various fields.
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPUMGVBDABLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728925 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
CAS RN |
1256162-94-3 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

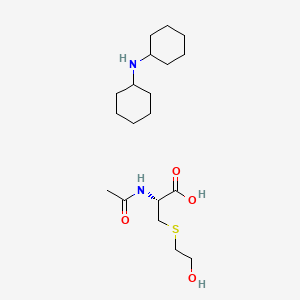
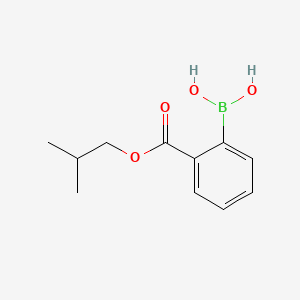
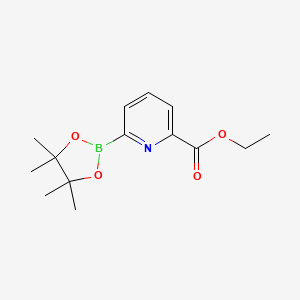
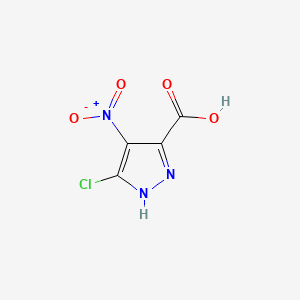

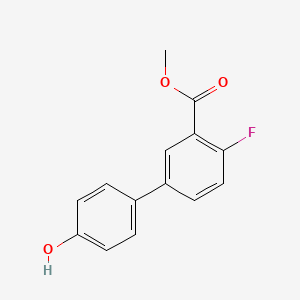
![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)




